3-Cyclohexene-1-methanol

Polymer Chemistry Epoxidation Functional Macromonomers

3-Cyclohexene-1-methanol (CAS 1679-51-2), also known as 4-(hydroxymethyl)-1-cyclohexene or cyclohex-3-en-1-ylmethanol, is a C7H12O primary alcohol featuring a cyclohexene ring with a single endocyclic double bond and a pendant hydroxymethyl group. This compound is a colorless liquid at ambient conditions, exhibiting a boiling point of 190-192 °C (lit.) and density of 0.961 g/mL at 25 °C.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 1679-51-2
Cat. No. B142571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexene-1-methanol
CAS1679-51-2
Synonyms(Cyclohex-1-en-4-yl)methanol;  (Cyclohex-3-enyl)methanol;  1,2,3,6-Tetrahydrobenzyl alcohol;  1,2,5,6-Tetrahydrobenzyl alcohol;  1-(Hydroxymethyl)-3-cyclohexene;  3,4-Cyclohexenylmethanol;  3-Cyclohexene-1-carbinol;  4-(Hydroxymethyl)-1-cyclohexene;  Cyclohe
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CO
InChIInChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2
InChIKeyVEIYJWQZNGASMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexene-1-methanol (CAS 1679-51-2): Cycloalkene Building Block for Polymer and Pharmaceutical Synthesis


3-Cyclohexene-1-methanol (CAS 1679-51-2), also known as 4-(hydroxymethyl)-1-cyclohexene or cyclohex-3-en-1-ylmethanol, is a C7H12O primary alcohol featuring a cyclohexene ring with a single endocyclic double bond and a pendant hydroxymethyl group [1]. This compound is a colorless liquid at ambient conditions, exhibiting a boiling point of 190-192 °C (lit.) and density of 0.961 g/mL at 25 °C . It occurs naturally as the principal constituent of essential oil from *Pinus sylvestris* and is also identified in various citrus essential oils . As a bifunctional molecule containing both an alkene moiety and a primary alcohol, it serves as a versatile intermediate in the synthesis of functional polymers, pharmaceutical precursors, and specialty chemicals .

3-Cyclohexene-1-methanol Cannot Be Replaced by Cyclohexylmethanol or Simple Cycloalkenols in Advanced Synthetic Applications


Generic substitution of 3-cyclohexene-1-methanol with structurally similar compounds such as cyclohexylmethanol (the fully saturated analog), 2-cyclohexen-1-ol (an allylic alcohol positional isomer), or 3-cyclohexene-1-carboxylic acid (the oxidized counterpart) fails in demanding synthetic contexts. The presence of a *non-conjugated, isolated* double bond at the 3-position of the cyclohexene ring, combined with a *primary* alcohol at the 1-position via a methylene spacer, confers a unique reactivity profile that is not replicated by saturated cyclohexylmethanol (lacking an alkene handle) [1], nor by allylic alcohols such as 2-cyclohexen-1-ol (where the hydroxyl is directly adjacent to the double bond, altering both oxidation pathways and stereoelectronic effects) . This precise bifunctional architecture enables orthogonal derivatization strategies: the alkene can be epoxidized for cationic or ring-opening polymerization, while the primary alcohol serves as an initiation site for controlled radical polymerization (ATRP) or ring-opening polymerization (ROP) without competitive side reactions that plague more reactive allylic alcohols [2]. The specific spatial separation between the reactive centers is critical for achieving the well-defined macromolecular architectures and low polydispersity indices reported in the polymer chemistry literature—substituting with a saturated analog eliminates epoxidation capability entirely, while allylic alcohol alternatives introduce undesired chain-transfer events and broadened molecular weight distributions [3].

3-Cyclohexene-1-methanol (CAS 1679-51-2): Quantitative Differentiation Evidence for Scientific Selection


3-Cyclohexene-1-methanol Enables Quantitative Epoxidation for Polymer Functionalization; Saturated Analogs Are Completely Inert

3-Cyclohexene-1-methanol uniquely provides a quantitative epoxidation handle for polymer end-functionalization that is entirely absent in its saturated analog cyclohexylmethanol. In the synthesis of epoxy end-functionalized polystyrene macromonomers via ATRP, the cyclohexene double bond of 3-cyclohexene-1-methanol-derived intermediates undergoes complete epoxidation with 3-chloroperoxybenzoic acid (m-CPBA) to yield cyclohexene oxide end groups, enabling subsequent photoinitiated cationic polymerization [1]. Cyclohexylmethanol, lacking the alkene moiety, cannot undergo this transformation, rendering it unsuitable for applications requiring latent epoxide functionality for crosslinking or grafting [2]. This differentiation is absolute and non-negotiable for polymer chemists designing photo-cross-linkable or thermally curable systems.

Polymer Chemistry Epoxidation Functional Macromonomers Cationic Polymerization

3-Cyclohexene-1-methanol Achieves High Monomer Conversion in Transesterification Reactions for Methacrylate Monomer Synthesis

3-Cyclohexene-1-methanol demonstrates excellent reactivity as a nucleophile in transesterification reactions, enabling the efficient synthesis of polymerizable methacrylate monomers. Under optimized transesterification conditions for the synthesis of cyclohexene-3-yl methyl methacrylate (CHMA), 3-cyclohexene-1-methanol achieves greater than 97% conversion and over 94% isolated product yield [1]. In contrast, analogous transesterification attempts with the positional isomer 2-cyclohexen-1-ol typically require more stringent conditions due to the reduced nucleophilicity of the allylic alcohol (conjugated stabilization of the oxygen lone pair) and often proceed with lower yields (<80%) accompanied by increased side-product formation from acid-catalyzed dehydration of the allylic system [2]. The superior conversion and yield metrics for 3-cyclohexene-1-methanol translate directly to reduced purification burden and lower cost-per-gram of final monomer in industrial-scale preparations.

Monomer Synthesis Transesterification Methacrylate Chemistry Copolymerization

3-Cyclohexene-1-methanol Functions as an Efficient Initiator for Controlled Ring-Opening Polymerization (ROP) of ε-Caprolactone

3-Cyclohexene-1-methanol serves as an effective hydroxyl-functional initiator for the stannous octoate-catalyzed living ring-opening polymerization (ROP) of ε-caprolactone (ε-CL), producing well-defined poly(ε-caprolactone) (PCL) with a cyclohexene end-group [1]. The polymerization proceeds in bulk at 110 °C, yielding PCL with low polydispersity (Mw/Mn < 1.3) and predictable molecular weights that correlate linearly with monomer-to-initiator ratio [2]. When compared to the commonly used initiator benzyl alcohol, 3-cyclohexene-1-methanol confers identical initiation efficiency (≥95% initiation efficiency) while additionally installing a latent alkene functionality at the polymer chain end. This alkene can be subsequently epoxidized to yield cyclohexene oxide-terminated PCL macromonomers capable of photoinitiated cationic copolymerization—a synthetic sequence that benzyl alcohol-initiated PCL cannot undergo without additional post-polymerization modification steps [3]. The alkene functionality therefore reduces total synthetic steps by one to two operations compared to alternative routes requiring end-group installation.

Ring-Opening Polymerization Polycaprolactone Macromonomer Synthesis Biodegradable Polymers

3-Cyclohexene-1-methanol Enables Synthesis of Well-Defined ATRP Initiators for Epoxy End-Functionalized Polystyrene Macromonomers

3-Cyclohexene-1-methanol is the key starting material for the synthesis of 3-cyclohexenylmethyl-2-bromopropanoate, a specialized ATRP initiator that incorporates a latent epoxidizable cyclohexene group [1]. When this initiator is employed in the ATRP of styrene at 110 °C in bulk with Cu(I)Br/bipyridine catalyst, it produces polystyrene with controlled molecular weight (Mn = 3,000-15,000 g/mol) and narrow molecular weight distribution (polydispersity index, PDI = 1.15-1.25) [2]. Subsequent epoxidation of the cyclohexene end-group with m-CPBA yields epoxy end-functionalized polystyrene macromonomers capable of undergoing photoinitiated cationic polymerization to form graft and block copolymers [3]. In contrast, ATRP initiators derived from cyclohexylmethanol (the saturated analog) produce polymers that cannot be epoxidized, while those derived from 2-cyclohexen-1-ol exhibit reduced control over polymerization (PDI typically 1.3-1.5) due to the allylic alcohol's susceptibility to radical chain-transfer side reactions [4]. The combination of excellent polymerization control (PDI ~1.2) and retained latent epoxide functionality is uniquely achieved with 3-cyclohexene-1-methanol-derived initiators.

ATRP Controlled Radical Polymerization Polystyrene Macromonomers Block Copolymers

3-Cyclohexene-1-methanol Physical Properties Differ from Close Analogs, Impacting Downstream Processing and Formulation

The physical properties of 3-cyclohexene-1-methanol—specifically its boiling point, density, and logP—differ measurably from its closest structural analogs, with direct implications for solvent selection, purification protocols, and formulation compatibility . 3-Cyclohexene-1-methanol exhibits a boiling point of 190-192 °C (at 760 mmHg), a density of 0.961 g/mL at 25 °C, a refractive index n20/D of 1.484, and a calculated logP of 1.3 . In comparison, the saturated analog cyclohexylmethanol has a lower boiling point (~181-182 °C), higher density (~0.928 g/mL), and higher logP (~1.5), while the allylic alcohol 2-cyclohexen-1-ol has a significantly lower boiling point (~165-167 °C) and higher water solubility due to enhanced hydrogen bonding [1]. The 3-cyclohexene-1-methanol physical property profile—particularly its moderate logP and higher boiling point relative to the allylic isomer—provides a distinct processing window for vacuum distillations and liquid-liquid extractions, reducing volatility losses and improving phase separation characteristics during workup compared to more polar or more volatile alternatives [2].

Physicochemical Properties Solvent Compatibility Process Engineering Formulation Science

3-Cyclohexene-1-methanol (CAS 1679-51-2): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Epoxy End-Functionalized Macromonomers via ATRP for Photo-Cross-Linkable Coatings and Adhesives

3-Cyclohexene-1-methanol is the established precursor for the synthesis of ATRP initiators that install latent epoxidizable cyclohexene groups at polymer chain ends. The resulting well-defined polystyrene macromonomers (PDI 1.15-1.25) undergo quantitative epoxidation and subsequent photoinitiated cationic polymerization to yield graft and block copolymers suitable for high-performance UV-curable coatings, adhesives, and photoresists [1]. This application leverages the dual functionality demonstrated in Evidence Items 1 and 4, and is not accessible with saturated alcohol alternatives. Industrial formulators selecting this route benefit from the compound's documented high ATRP control and complete epoxidation efficiency.

Initiation of Controlled Ring-Opening Polymerization (ROP) for Biodegradable Polycaprolactone Macromonomers

3-Cyclohexene-1-methanol serves as an efficient hydroxyl initiator for the Sn(Oct)₂-catalyzed ROP of ε-caprolactone, producing polycaprolactone with a cyclohexene end-group and low polydispersity (Mw/Mn < 1.3) [2]. Subsequent epoxidation yields cyclohexene oxide-functionalized PCL macromonomers capable of cationic copolymerization. This synthetic sequence, validated in Evidence Item 3, provides a one-step functionalization advantage over benzyl alcohol-initiated routes and is directly applicable to the manufacture of biodegradable polymer blends, drug delivery vehicles, and tissue engineering scaffolds where controlled architecture and biodegradability are paramount.

Efficient Synthesis of Cyclohexene-Containing Methacrylate Monomers for Specialty Copolymers

The high conversion (>97%) and yield (>94%) achieved in the transesterification of 3-cyclohexene-1-methanol to cyclohexene-3-yl methyl methacrylate (CHMA) [3] supports its cost-effective use in the industrial production of specialty methacrylate monomers. CHMA is subsequently copolymerized with styrene and other vinyl monomers to tune thermal properties (Tg) and introduce latent crosslinking sites. As documented in Evidence Item 2, 3-cyclohexene-1-methanol's superior transesterification efficiency compared to allylic alcohol alternatives reduces purification burden and improves process economics. This application is particularly relevant for producers of high-value acrylic resins and advanced coating materials requiring post-polymerization curability.

Pharmaceutical Intermediate for the Synthesis of Mucolytic and Anti-inflammatory Cyclohexene Derivatives

Patented pharmaceutical compositions describe 3-cyclohexene-1-methanol as a key building block for the synthesis of cyclohexenemethanol derivatives with mucosecretolytic and anti-inflammatory activities [4]. The compound's primary alcohol serves as a versatile handle for further derivatization (esterification, etherification, oxidation), while the cyclohexene ring provides a rigid scaffold for receptor binding. Although specific quantitative comparator data are not publicly available for these proprietary medicinal chemistry applications, the structural features that differentiate 3-cyclohexene-1-methanol from saturated and allylic analogs (Evidence Items 1-5) are directly relevant to the stereoelectronic requirements of these bioactive molecules. Procurement for pharmaceutical R&D should be guided by the compound's established purity specifications (≥98% GC) and documented physical properties.

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